6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various therapeutic applications, particularly in the treatment of inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The key steps include fluorination at the 6-alpha position, hydroxylation at the 17-alpha and 21 positions, and methylation at the 16-alpha position. The reaction conditions typically involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and hydroxylating agents, such as osmium tetroxide (OsO4) or selenium dioxide (SeO2) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process also includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound-21-carboxylic acid, while reduction can produce 6-alpha-fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-diol .
Scientific Research Applications
6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in research on glucocorticoid receptor interactions and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The compound exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins, resulting in reduced inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Fluocinolone Acetonide: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A widely used corticosteroid with potent anti-inflammatory and immunosuppressive effects.
Prednisolone: A commonly used glucocorticoid for treating various inflammatory and autoimmune conditions.
Uniqueness
6-alpha-Fluoro-17-alpha,21-dihydroxy-16-alpha-methylpregn-4-ene-3,20-dione is unique due to its specific fluorination at the 6-alpha position, which enhances its receptor binding affinity and metabolic stability. This makes it particularly effective in reducing inflammation with potentially fewer side effects compared to other glucocorticoids .
Properties
CAS No. |
378-59-6 |
---|---|
Molecular Formula |
C22H31FO4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(6S,8R,9S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO4/c1-12-8-16-14-10-18(23)17-9-13(25)4-6-20(17,2)15(14)5-7-21(16,3)22(12,27)19(26)11-24/h9,12,14-16,18,24,27H,4-8,10-11H2,1-3H3/t12-,14-,15+,16+,18+,20-,21+,22+/m1/s1 |
InChI Key |
OWHJNSYSENMCSN-QPUULIFRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1(C(=O)CO)O)C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.